Propyl 4-[(cyclohexylcarbonyl)amino]benzoate
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Overview
Description
Propyl 4-[(cyclohexylcarbonyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the benzoate moiety, which is further substituted with a cyclohexylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(cyclohexylcarbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with cyclohexylcarbonyl chloride to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(cyclohexylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of 4-[(cyclohexylcarbonyl)amino]benzoic acid.
Reduction: Formation of propyl 4-[(cyclohexylcarbonyl)amino]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Propyl 4-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propyl 4-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with biological molecules through its ester and amide functionalities. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular targets. The cyclohexylcarbonyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(cyclohexylcarbonyl)amino]benzoate
- Methyl 4-[(cyclohexylcarbonyl)amino]benzoate
- Propyl 4-[(4-methoxybenzoyl)amino]benzoate
Uniqueness
Propyl 4-[(cyclohexylcarbonyl)amino]benzoate is unique due to its specific combination of a propyl ester and a cyclohexylcarbonylamino group. This combination imparts distinct physicochemical properties, such as solubility and stability, making it suitable for various applications. The presence of the cyclohexyl group also enhances its hydrophobic interactions, which can be advantageous in biological systems.
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
propyl 4-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C17H23NO3/c1-2-12-21-17(20)14-8-10-15(11-9-14)18-16(19)13-6-4-3-5-7-13/h8-11,13H,2-7,12H2,1H3,(H,18,19) |
InChI Key |
PDHSFXVIMITHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
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